Heptylmagnesium Bromide

Description

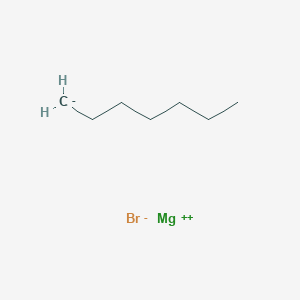

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;heptane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYDGXUVWLGHPL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448051 | |

| Record name | Magnesium bromide heptan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13125-66-1 | |

| Record name | Magnesium bromide heptan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Heptylmagnesium Bromide: A Comprehensive Technical Guide for Researchers

CAS Number: 13125-66-1 Molecular Formula: C₇H₁₅BrMg

This technical guide provides an in-depth overview of heptylmagnesium bromide, a crucial Grignard reagent, for researchers, scientists, and professionals in drug development. The guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its relevance in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

This compound is an organometallic compound widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] It is typically used as a solution in an ether-based solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3][4][5][6][7][8] Due to its high reactivity, it is sensitive to moisture and air and must be handled under anhydrous and inert conditions.

The quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13125-66-1 | [1][2][5][6][7][8] |

| Molecular Formula | C₇H₁₅BrMg | [1][2][5][6][7][8] |

| Molecular Weight | 203.41 g/mol | [1][2][5][6][7] |

| Appearance | Light brown to brown solution | [2] |

| Boiling Point | 35 °C (for a 1.0 M solution in diethyl ether) | [5][6][9] |

| Density | 0.841 g/mL at 25 °C (for a 1.0 M solution in diethyl ether) | [5][6][9] |

| Flash Point | -30 °C (-22 °F) (for a 1.0 M solution in diethyl ether) | [5][6] |

Spectroscopic Data

Obtaining clean and interpretable spectroscopic data for Grignard reagents like this compound is challenging. The spectra are often complicated by the Schlenk equilibrium, where the reagent exists as a mixture of the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg), and by strong interactions with the etheric solvent.[3]

-

Infrared (IR) Spectroscopy: While specific absorption bands for the C-Mg or Mg-Br bonds are difficult to observe, IR spectroscopy is a valuable tool for in-process monitoring of Grignard reactions.[10][11][12] Researchers can track the consumption of the alkyl halide starting material and the formation of the alcohol product in real-time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of Grignard reagents are complex due to the dynamic equilibrium and solvent coordination. For practical purposes, the successful formation of the Grignard reagent is often confirmed by derivatization or by titrating the concentration of the active reagent. Resources are available that compile NMR data for common laboratory solvents and impurities, which is essential for accurate spectral interpretation.[8][13]

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of this compound from 1-bromoheptane (B155011) and magnesium metal.

Materials:

-

Magnesium turnings

-

1-bromoheptane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas line

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a single crystal of iodine to the flask. The iodine acts as an initiator by reacting with the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 1-bromoheptane solution to the magnesium turnings. The reaction should initiate, indicated by a gentle bubbling and the disappearance of the iodine color. Gentle warming may be required to start the reaction.

-

Once the reaction has started, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting brown solution is ready for use.

Application in the Synthesis of 3-Heptyl-5-chloro-1,6-naphthyridin-4-one

This protocol demonstrates the use of this compound in the synthesis of a 1,6-naphthyridin-4-one derivative, a scaffold found in potential antitumor drug candidates. This procedure is adapted from a general method for the synthesis of similar compounds.

Materials:

-

This compound solution (prepared as above)

-

Anhydrous THF

-

Hydrochloric acid (aqueous solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a stirred solution of 4-amino-2-chloronicotinonitrile (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add the this compound solution (1.2 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-heptyl-5-chloro-1,6-naphthyridin-4-one.

Visualization of Workflows and Pathways

General Grignard Reaction Workflow

The following diagram illustrates the general workflow for a Grignard reaction, from the formation of the reagent to the synthesis of an alcohol.

Caption: General workflow for a Grignard reaction.

Synthesis Pathway for 3-Heptyl-5-chloro-1,6-naphthyridin-4-one

This diagram outlines the key steps in the synthesis of the 1,6-naphthyridin-4-one derivative, a precursor for potential anticancer agents.

Caption: Synthesis of a 1,6-naphthyridin-4-one derivative.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solved IR spectrum of the Grignard reaction: 1.What | Chegg.com [chegg.com]

- 5. This compound 1.0M diethyl ether 13125-66-1 [sigmaaldrich.com]

- 6. This compound 1.0M diethyl ether 13125-66-1 [sigmaaldrich.com]

- 7. This compound | 13125-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Synthesis and Preparation of Heptylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and preparation of heptylmagnesium bromide, a crucial Grignard reagent in organic synthesis. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

This compound (C₇H₁₅BrMg) is an organometallic compound belonging to the class of Grignard reagents.[1] These reagents are indispensable in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules.[1][2] The nucleophilic heptyl group can be introduced into various organic substrates, making it a valuable tool in the pharmaceutical and fine chemical industries.[1] The synthesis of this compound involves the reaction of 1-bromoheptane (B155011) with magnesium metal in an anhydrous ether solvent.[2] Careful control of reaction conditions is paramount to ensure high yield and purity, as Grignar reagents are highly reactive and sensitive to moisture and protic solvents.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of Grignard reagents, which are applicable to the preparation of this compound.

| Parameter | Value/Condition | Notes |

| Reagents | ||

| 1-Bromoheptane | 1.0 equivalent | Starting alkyl halide. |

| Magnesium Turnings | 1.1 - 1.2 equivalents | A slight excess is used to ensure complete reaction of the alkyl halide. |

| Anhydrous Solvent | Diethyl ether or Tetrahydrofuran (B95107) (THF) | The solvent must be strictly anhydrous to prevent quenching of the Grignard reagent. |

| Initiator (optional) | A small crystal of iodine or a few drops of 1,2-dibromoethane | Used to activate the magnesium surface and initiate the reaction. |

| Reaction Conditions | ||

| Temperature | Gentle reflux of the solvent (e.g., ~35°C for diethyl ether) | The reaction is exothermic and the rate is controlled by the addition of the alkyl halide. |

| Reaction Time | 30 minutes to 2 hours | Monitored by the disappearance of the magnesium metal. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |

| Work-up | ||

| Quenching Agent | Dilute aqueous acid (e.g., HCl or H₂SO₄) or saturated aqueous ammonium (B1175870) chloride | Used to quench any unreacted Grignard reagent and dissolve magnesium salts. |

| Yield | >80% (typical) | Yield is highly dependent on the purity of reagents and anhydrous conditions. |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment

-

Glassware: Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and a gas inlet/outlet adapter. All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas (nitrogen or argon).

-

Reagents:

-

Magnesium turnings

-

1-Bromoheptane (freshly distilled if necessary)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (optional)

-

Dilute hydrochloric acid or saturated ammonium chloride solution

-

Synthesis Procedure

-

Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and a gas inlet connected to a nitrogen or argon line with a bubbler.

-

Magnesium Preparation: Place the magnesium turnings (1.1-1.2 equivalents) into the reaction flask.

-

Initiation: Add a small crystal of iodine to the flask. The iodine will react with the magnesium surface, activating it.

-

Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

-

Grignard Reagent Formation:

-

Dissolve the 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the 1-bromoheptane solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. Gentle warming with a heat gun may be necessary to start the reaction.

-

Once the reaction has started, add the remaining 1-bromoheptane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 30 minutes to 2 hours).

-

Work-up and Storage

The resulting this compound solution is typically used directly in subsequent reactions. If the concentration needs to be determined, a titration method can be employed. For storage, the solution should be kept under an inert atmosphere in a tightly sealed container.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Heptylmagnesium Bromide: A Comprehensive Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data sheet (SDS) for heptylmagnesium bromide. The information is curated for professionals in research and development who handle this highly reactive Grignard reagent. This document summarizes critical safety data, handling procedures, and toxicological information to ensure safe laboratory practices.

Core Safety and Property Data

This compound (CAS No. 13125-66-1) is a highly reactive and hazardous chemical commonly used in organic synthesis, particularly for the formation of carbon-carbon bonds.[1] It is typically supplied as a solution in an organic solvent, such as diethyl ether or tetrahydrofuran.[2] Due to its reactivity with water and air, it must be handled with extreme caution under inert conditions.[1][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its common solutions.

| Property | Value | Source |

| Chemical Formula | C₇H₁₅BrMg | [1][4] |

| Molecular Weight | 203.40 g/mol | |

| Appearance | Colorless to yellowish or brown liquid | [1][2][5] |

| Odor | Strong odor | [1] |

| Boiling Point | 35 °C (for 1.0M solution in diethyl ether) | [4] |

| Melting Point | -66 °C | [5] |

| Flash Point | -30 °C (-22 °F) (closed cup) (for 1.0M solution in diethyl ether) | |

| Density | 0.841 g/mL at 25 °C (for 1.0M solution in diethyl ether) | [4] |

| Solubility | Soluble in organic solvents like ether and tetrahydrofuran; insoluble in water. Reacts violently with water. | [1][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification for a typical solution in diethyl ether is summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 1 or 2 | H224: Extremely flammable liquid and vapor. / H225: Highly flammable liquid and vapour. |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Central Nervous System) | H336: May cause drowsiness or dizziness. |

Sources:[7]

Signal Word: Danger[1]

Hazard Pictograms:

Image Credit: Sigma-Aldrich

Safe Handling and Experimental Protocols

Due to its pyrophoric nature and reactivity, strict adherence to safety protocols is mandatory when working with this compound.

Handling and Storage

| Precaution | Details | Source |

| Inert Atmosphere | Handle under a dry, inert atmosphere such as nitrogen or argon. | [3][7] |

| Moisture Sensitivity | Highly sensitive to moisture; reacts violently with water. | [1][3][6] |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. | [3][5] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. | [3][5][6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and eye/face protection. | [5][7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up. | [3][5][6] |

| Incompatible Materials | Avoid contact with water, oxidizing agents, and strong acids. | [3] |

General Experimental Workflow for a Grignard Reaction

The following diagram illustrates a typical workflow for using this compound in a Grignard reaction. This is a generalized protocol and should be adapted based on the specific requirements of the reaction.

Caption: General workflow for a Grignard reaction using this compound.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of exposure to this compound.

| Exposure Route | First-Aid Measures | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. | [5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [5][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [5] |

Fire-Fighting Measures

| Measure | Details | Source |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use water. | [5] |

| Specific Hazards | Flammable liquid and vapor. Reacts violently with water, which may ignite spontaneously. May form explosive peroxides. | [6] |

| Protective Equipment | Wear self-contained breathing apparatus and full protective gear. | [3][5] |

Toxicological and Ecological Information

The toxicological data for this compound is limited. However, due to its corrosive nature, it is expected to be harmful.

Toxicological Data

| Effect | Information | Source |

| Acute Toxicity | Oral: Harmful if swallowed. Inhalation: No data available. Dermal: No data available. | |

| Skin Corrosion/Irritation | Causes severe skin burns. | [1] |

| Serious Eye Damage/Irritation | Causes serious eye damage and can lead to blindness. | [1] |

| Germ Cell Mutagenicity | No data available. | |

| Carcinogenicity | Suspected of causing cancer (due to solvent like THF). | |

| Specific Target Organ Toxicity | May cause respiratory irritation and drowsiness or dizziness. May cause damage to the nervous system, liver, and kidneys through prolonged or repeated exposure. |

Ecological Information

There is limited ecological data available for this compound.[5][8] It is expected to be harmful to aquatic life. Spills should be contained and prevented from entering waterways.

Information Flow in a Safety Data Sheet (SDS)

The following diagram illustrates the logical flow of information as it is typically presented in a Safety Data Sheet, from identification to disposal.

Caption: Logical flow of information in a Safety Data Sheet (SDS).

This guide is intended for informational purposes and should not be a substitute for a thorough review of the official Safety Data Sheet provided by the supplier and adherence to all institutional safety protocols.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 1M solution in diethyl ether, AcroSeal™ 100 mL | Request for Quote [thermofisher.com]

- 3. home.miracosta.edu [home.miracosta.edu]

- 4. This compound CAS#: 13125-66-1 [m.chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide on the Physical Properties of Heptylmagnesium Bromide Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptylmagnesium bromide (C7H15MgBr), a Grignard reagent, is a powerful nucleophilic agent widely employed in organic synthesis for the formation of carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physical properties in solution essential for process optimization, safety, and scalability. This technical guide provides a comprehensive overview of the key physical characteristics of this compound solutions, including detailed experimental methodologies and data presented for comparative analysis.

Quantitative Physical Properties

The physical properties of this compound solutions are highly dependent on the solvent used, with tetrahydrofuran (B95107) (THF) and diethyl ether being the most common. The following table summarizes key quantitative data for this compound solutions in these solvents.

| Physical Property | Value | Solvent | Conditions |

| Appearance | Clear, colorless to pale yellow solution | THF or Diethyl Ether | Ambient |

| Molarity | Typically 1.0 M | THF or Diethyl Ether | Commercial preparations |

| Boiling Point | ~66 °C (Solvent dependent) | THF | Atmospheric Pressure |

| Density | ~0.99 g/mL | 1 M in THF | 25 °C |

| Solubility | Soluble | THF, Diethyl Ether | Forms a stable solution |

| Stability | Sensitive to moisture and air | N/A | Store under inert gas (N2 or Ar) |

Experimental Protocols

The determination of the physical properties of this compound solutions requires meticulous experimental design and execution due to the reagent's sensitivity to atmospheric conditions.

Determination of Molarity by Titration

The concentration of Grignard reagents is known to change over time and must be accurately determined before use. A common method is titration against a known standard.

Workflow for Molarity Determination

Caption: Workflow for determining the molarity of this compound solution via titration.

Measurement of Density

The density of the solution is a critical parameter for mass transfer calculations and reaction modeling.

Experimental Steps:

-

Preparation: A dry, calibrated pycnometer of a known volume is used. The pycnometer is first weighed empty.

-

Filling: Under an inert atmosphere (e.g., in a glovebox), the pycnometer is carefully filled with the this compound solution.

-

Equilibration: The filled pycnometer is allowed to equilibrate to a constant temperature (e.g., 25 °C) in a water bath.

-

Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and weighed.

-

Calculation: The density is calculated by dividing the mass of the solution (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Logical Relationships in Synthesis and Handling

The synthesis and subsequent use of this compound involve a series of logical steps and considerations to ensure product quality and experimental success.

Formation of this compound (Grignard Reaction)

The synthesis is a classic Grignard reaction involving the reaction of an alkyl halide with magnesium metal in an ethereal solvent.

Caption: Logical relationship of reactants and conditions for the synthesis of this compound.

Safety and Handling Considerations

Due to its reactivity, proper handling of this compound solution is paramount.

Key Safety Precautions:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of nitrogen or argon to prevent reaction with oxygen and moisture.

-

Anhydrous Conditions: Glassware and solvents must be scrupulously dried to avoid quenching the Grignard reagent.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.

-

Quenching: Unused or waste Grignard reagent must be quenched carefully by slow addition to a suitable proton source (e.g., a cooled solution of isopropanol (B130326) in an inert solvent).

This guide provides foundational information on the physical properties and handling of this compound solutions. For specific applications, it is recommended to consult detailed literature and perform appropriate risk assessments.

Heptylmagnesium Bromide reactivity with protic solvents

An In-depth Technical Guide to the Reactivity of Heptylmagnesium Bromide with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of this compound, a representative Grignard reagent, with protic solvents. Understanding this fundamental interaction is critical for the successful design, execution, and optimization of synthetic routes involving Grignard reagents. The high basicity of these organometallic compounds dictates stringent reaction conditions and offers a pathway for selective protonation when desired.

Core Principles of Grignard Reagent Reactivity

Grignard reagents, with the general formula RMgX, are highly reactive organometallic compounds.[1][2] this compound (CH₃(CH₂)₆MgBr) is a classic example, valued for its ability to form carbon-carbon bonds.[2] The carbon-magnesium bond is highly polar, imparting significant carbanionic character to the heptyl group.[1] This makes the reagent not only a potent nucleophile but also a very strong base.[3]

The primary disadvantage and a key chemical property of Grignard reagents is their vigorous reactivity with protic compounds.[4] Protic solvents are substances that can donate a proton (H⁺), such as water, alcohols, carboxylic acids, and even primary or secondary amines.[4][5] This reactivity necessitates that all Grignard reactions be performed under strictly anhydrous conditions, using dried glassware and anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[4][6]

The fundamental reaction between this compound and a protic solvent is an acid-base reaction. The carbanion-like heptyl group readily abstracts the acidic proton from the protic solvent, resulting in the formation of the corresponding alkane (heptane) and a magnesium salt.[4][7] This reaction is typically rapid and highly exothermic.[8]

Reaction with Various Protic Solvents

The reactivity of this compound is dictated by the acidity of the protic solvent. The general mechanism involves the nucleophilic carbon of the heptyl group attacking the acidic proton of the solvent.

2.1 Water: Water is one of the most common and reactive protic compounds. The reaction with this compound is immediate and extremely exothermic, producing heptane (B126788) and magnesium hydroxybromide.[4][7] This is why even trace amounts of moisture must be excluded from Grignard reactions.[4]

Reaction: CH₃(CH₂)₆MgBr + H₂O → CH₃(CH₂)₇ + Mg(OH)Br

2.2 Alcohols (e.g., Methanol, Ethanol): Alcohols react similarly to water, serving as proton donors to quench the Grignard reagent.[3] The reaction yields heptane and a magnesium alkoxide bromide. The rate of reaction can be influenced by the steric bulk of the alcohol.

Reaction: CH₃(CH₂)₆MgBr + R'OH → CH₃(CH₂)₇ + Mg(OR')Br

2.3 Carboxylic Acids: Carboxylic acids are significantly more acidic than water or alcohols and react violently with Grignard reagents.[9][10] This reaction is not only a simple protonolysis but can also lead to further reactions if excess Grignard reagent is present. Initially, the acidic proton is abstracted.

Reaction: CH₃(CH₂)₆MgBr + R'COOH → CH₃(CH₂)₇ + R'COOMgBr

Quantitative Reactivity Data

The reaction of a Grignard reagent with a protic solvent is fundamentally an acid-base equilibrium. The position of this equilibrium is dictated by the relative pKa values of the conjugate acids. While specific kinetic data for this compound with a wide range of protic solvents is not extensively tabulated in common literature due to the reaction's high speed, the general principles are well-established. The reaction proceeds to completion if the protic solvent is a stronger acid than heptane.

| Protic Solvent (H-A) | Approximate pKa | Conjugate Base (A⁻) | Product from Grignard | Reaction Vigor |

| Water (H₂O) | 15.7 | OH⁻ | Heptane | Very High |

| Ethanol (CH₃CH₂OH) | 16 | CH₃CH₂O⁻ | Heptane | High |

| Acetic Acid (CH₃COOH) | 4.76 | CH₃COO⁻ | Heptane | Extremely High |

| Ammonia (NH₃) | 38 | NH₂⁻ | Heptane | Moderate |

| 1-Heptyne | 25 | CH₃(CH₂)₄C≡C⁻ | Heptane | Moderate |

Note: The pKa of heptane is approximately 50, indicating it is an extremely weak acid and its conjugate base, the heptyl carbanion, is exceptionally strong. Therefore, any compound with a pKa significantly lower than 50 will readily protonate the Grignard reagent.

Experimental Protocols

Strict adherence to established protocols is crucial for safety and success when working with Grignard reagents.[8]

4.1 General Preparation of this compound

This protocol outlines the standard laboratory synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

-

Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[6]

-

Apparatus Setup: Assemble the three-neck flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet.[8]

-

Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask until violet vapors of iodine are observed, which indicates activation of the magnesium surface.[6][8]

-

Reagent Addition: Add anhydrous solvent (diethyl ether or THF) to the flask. Prepare a solution of 1-bromoheptane in the anhydrous solvent in the dropping funnel.

-

Initiation: Add a small portion of the 1-bromoheptane solution to the magnesium. The reaction is typically initiated by gentle warming. A cloudy, grayish appearance and spontaneous refluxing indicate the reaction has started.[8]

-

Grignard Formation: Once initiated, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.[8] After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-brown solution is the Grignard reagent.

4.2 Protocol for Controlled Quenching of a Grignard Reaction

This protocol describes the safe procedure for destroying excess Grignard reagent after a reaction is complete.[11]

Materials:

-

Grignard reaction mixture

-

Anhydrous diethyl ether or THF (for dilution, if necessary)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride, 1M HCl, or water)

-

Ice-water bath

Procedure:

-

Cooling: Cool the reaction flask containing the Grignard reagent in an ice-water bath to 0°C. This is critical to manage the exothermic nature of the quench.[11][12]

-

Dilution (Optional but Recommended): If the reaction mixture is highly concentrated, dilute it with an appropriate anhydrous solvent to improve heat dissipation.[11]

-

Slow Addition of Quenching Agent: Using a dropping funnel, add the chosen quenching solution dropwise with vigorous stirring.[11][13] Be aware of a potential induction period before the reaction becomes highly exothermic.[8][13] The addition must be extremely slow to avoid a dangerous, uncontrolled exotherm.[13]

-

Monitoring: Continuously monitor the internal temperature. If a rapid temperature rise occurs, pause the addition until it subsides.[11]

-

Completion of Quench: Continue the slow addition until no further heat evolution is observed upon adding a drop of the quenching agent.[11]

-

Work-up: Once the quench is complete, the mixture can be processed through standard aqueous work-up and extraction procedures to isolate the desired product. Using a dilute acid or saturated ammonium chloride can help dissolve the magnesium salts that form.[11]

Visualizations

5.1 Reaction Pathway of this compound with a Protic Solvent

Caption: General reaction of this compound with a protic acid.

5.2 Experimental Workflow for Quenching a Grignard Reagent

Caption: Step-by-step workflow for safely quenching a Grignard reaction.

5.3 Factors Influencing Reactivity with Protic Solvents

Caption: Key factors that influence the reactivity of Grignard reagents.

References

- 1. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]

- 2. Page loading... [wap.guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. varsitytutors.com [varsitytutors.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. The reaction of ethyl magnesium bromide with water class 11 chemistry CBSE [vedantu.com]

- 8. benchchem.com [benchchem.com]

- 9. leah4sci.com [leah4sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Schlenk Equilibrium in Heptylmagnesium Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Core Concept: The Schlenk Equilibrium

The Schlenk equilibrium describes the disproportionation of an organomagnesium halide (RMgX) in solution into its corresponding dialkylmagnesium (R2Mg) and magnesium halide (MgX2) species.[1] This reversible reaction is fundamental to the constitution of Grignard reagent solutions.

The generalized form of the equilibrium is:

2 RMgX ⇌ R2Mg + MgX2[1]

In reality, the situation is more complex, with each of these species capable of existing as monomers, dimers, or higher oligomers, and being extensively solvated by the etheral solvents typically used in their preparation.[2][3] The position of this equilibrium is critical as the different species exhibit distinct reactivities.

Visualization of the Schlenk Equilibrium and Associated Species

The interplay between the various components of a Grignard solution can be visualized to better understand the dynamic nature of the Schlenk equilibrium.

Factors Influencing the Schlenk Equilibrium

The position of the Schlenk equilibrium is not static and is significantly influenced by several factors:

-

The Nature of the Organic Group (R): The steric bulk of the alkyl or aryl group can shift the equilibrium. For n-alkyl Grignards like heptylmagnesium bromide, the equilibrium is generally less shifted to the right compared to bulkier secondary or tertiary alkyl groups.[4]

-

The Halide (X): The nature of the halide also plays a role. Generally, the equilibrium lies further to the right for chlorides (RMgCl) than for bromides (RMgBr) or iodides (RMgI).

-

Solvent: The coordinating ability of the solvent is a dominant factor.[2] Strongly coordinating solvents like tetrahydrofuran (B95107) (THF) tend to shift the equilibrium to the right by solvating the magnesium center, particularly the MgX2 species.[4] In less coordinating solvents like diethyl ether (Et2O), the equilibrium is more in favor of the RMgX species.[1]

-

Concentration: At higher concentrations, the formation of dimeric and oligomeric species becomes more prevalent.[1]

-

Temperature: The effect of temperature is complex and depends on the specific Grignard reagent and solvent system. Determining the thermodynamic parameters (ΔH and ΔS) is crucial for predicting the temperature dependence.

-

Additives: The addition of certain substances can dramatically shift the equilibrium. For instance, the addition of dioxane to a Grignard solution in ether leads to the precipitation of MgX2(dioxane)2, driving the equilibrium completely to the right.[1]

Quantitative Data on the Schlenk Equilibrium

As previously noted, specific thermodynamic data for the Schlenk equilibrium of this compound is scarce in the public domain. However, data from studies on other Grignard reagents can provide valuable context and highlight the influence of the substituent and solvent.

| Grignard Reagent | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Equilibrium Constant (K) | Reference |

| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | Not Specified | [5] |

| Ethylmagnesium Bromide | Diethyl Ether | Not Specified | Not Specified | K decreases in the order Et > Bu > Ph | [4] |

| n-Butylmagnesium Bromide | Diethyl Ether | Not Specified | Not Specified | K decreases in the order Et > Bu > Ph | [4] |

Note: The equilibrium constant K is defined as K = [RMgX]² / ([R2Mg][MgX2]). A smaller K value indicates a shift of the equilibrium to the right. The data for ethyl- and n-butylmagnesium bromide indicates that as the alkyl chain length increases, the equilibrium constant decreases, suggesting that for this compound, the equilibrium may be further shifted towards the dialkylmagnesium and magnesium bromide species compared to ethylmagnesium bromide.[4]

Experimental Protocols for Characterizing the Schlenk Equilibrium

A quantitative understanding of the Schlenk equilibrium for a specific Grignard reagent like this compound requires rigorous experimental investigation. The following are detailed methodologies for key experiments.

Titration Methods for Determining Total Grignard Concentration

Accurately determining the total concentration of the Grignard reagent is the first step in any quantitative study. Several titration methods are available.[6]

Protocol: Titration with Iodine

This method is effective for a range of organometallic reagents.

-

Preparation:

-

Dry a 4 mL sample vial containing a magnetic stir bar in an oven at 130°C overnight and cool in a desiccator.

-

Under an inert atmosphere (e.g., argon), add approximately 50 mg of iodine (I2) to the vial.

-

Prepare a 0.5 M solution of lithium chloride (LiCl) in dry THF.

-

Add 1 mL of the LiCl/THF solution to the vial containing iodine and stir until the iodine is dissolved.

-

-

Titration:

-

Under an inert atmosphere, draw a known volume (e.g., 0.5-1.0 mL) of the this compound solution into a syringe.

-

Carefully add the Grignard solution dropwise to the iodine solution while stirring.

-

The endpoint is reached when the characteristic brown color of the iodine disappears.

-

-

Calculation:

-

The molarity of the Grignard reagent is calculated based on the stoichiometry of the reaction with iodine.

-

NMR Spectroscopy for Speciation and Thermodynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique to directly observe the different magnesium species in solution and to determine the equilibrium constant at various temperatures.[7]

Protocol: Variable Temperature ¹H NMR Spectroscopy

-

Sample Preparation:

-

Under an inert atmosphere, carefully transfer a precise amount of the this compound solution into a dry NMR tube.

-

Add a known amount of a suitable internal standard (e.g., ferrocene) that does not react with the Grignard reagent.

-

The solvent should be a deuterated ether, such as THF-d8, to be compatible with the Grignard reagent.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at a range of accurately controlled temperatures (e.g., from -60 °C to 40 °C).

-

Ensure the system has reached thermal equilibrium at each temperature before acquiring the spectrum.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the α-protons of the heptyl group in this compound (C7H15MgBr) and diheptylmagnesium ((C7H15)2Mg). These species will have different chemical shifts.

-

Integrate the signals corresponding to each species. The ratio of the integrals will be proportional to the molar ratio of the species in solution.

-

Calculate the equilibrium constant (K) at each temperature.

-

Construct a van 't Hoff plot (ln(K) vs. 1/T) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium.

-

Implications for Drug Development and Synthesis

The composition of a Grignard reagent solution, as dictated by the Schlenk equilibrium, has profound implications for its reactivity and, consequently, for the outcome of a synthetic transformation.

-

Reaction Kinetics and Selectivity: The different species in solution (RMgX, R2Mg) can exhibit different reaction rates and selectivities. For instance, R2Mg is generally a more potent nucleophile than RMgX. Understanding the dominant species under specific reaction conditions is crucial for controlling the reaction pathway and minimizing side products.

-

Reproducibility and Scale-Up: Variations in solvent purity, temperature, and concentration between batches can shift the Schlenk equilibrium, leading to inconsistent reaction outcomes. A thorough characterization of the Grignard reagent solution is essential for ensuring process robustness and successful scale-up from the laboratory to manufacturing.

-

Process Safety: The different magnesium species may have different thermal stabilities and reactivities towards air and moisture. A well-characterized system is fundamental for a safe process design.

Conclusion

The Schlenk equilibrium is a central concept in the chemistry of Grignard reagents, with direct and significant consequences for their application in organic synthesis, particularly within the pharmaceutical industry. While specific thermodynamic data for this compound remains an area for further investigation, the principles and experimental methodologies outlined in this guide provide a robust framework for its characterization. By applying these techniques, researchers and drug development professionals can gain a deeper understanding of their Grignard reagent solutions, leading to the development of more efficient, reproducible, and safe synthetic processes.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. d-nb.info [d-nb.info]

- 5. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Enduring Legacy of Long-Chain Grignard Reagents: A Technical Guide to Their Discovery, Synthesis, and Application

For decades, the Grignard reaction has been a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. While the initial discovery by Victor Grignard in 1900 revolutionized the field, the subsequent exploration and application of long-chain Grignard reagents have carved their own significant niche, particularly in the synthesis of complex molecules relevant to materials science and the pharmaceutical industry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic protocols for long-chain Grignard reagents, addressing the unique challenges and considerations associated with these valuable chemical entities.

A Historical Perspective: From Nobel Prize to Specialized Applications

The journey of Grignard reagents began with François Auguste Victor Grignard's groundbreaking discovery in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912.[1] His initial work focused on the reaction of organic halides with magnesium metal in ethereal solvents to produce organomagnesium halides (RMgX).[1] These reagents, characterized by a highly polar carbon-magnesium bond, act as potent nucleophiles, reacting with a wide array of electrophiles to form new carbon-carbon bonds.

While the early focus was on shorter alkyl and aryl Grignard reagents, the extension of this methodology to long-chain alkyl halides presented a new set of challenges and opportunities. The synthesis of these larger analogues was crucial for the construction of molecules with significant hydrocarbon character, such as lipids, polymers, and long-chain alcohols, which are vital components in various industrial and biological processes.

The Synthetic Challenge: Taming the Reactivity of Long Chains

The preparation of long-chain Grignard reagents follows the same fundamental principles as their short-chain counterparts but requires careful consideration of specific experimental parameters to achieve optimal yields and minimize side reactions. The primary challenges include ensuring the solubility of the long-chain alkyl halide and the resulting Grignard reagent, as well as mitigating the occurrence of the Wurtz coupling side reaction.

Key Experimental Considerations

Successful synthesis of long-chain Grignard reagents hinges on meticulous attention to detail. The reaction is highly sensitive to moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

General Experimental Workflow:

The Wurtz Coupling Side Reaction: A Persistent Adversary

A significant side reaction that plagues the synthesis of Grignard reagents, particularly from bromides and iodides, is the Wurtz coupling, where two alkyl groups couple to form a dimer (R-R).[2] This not only consumes the starting material and the desired Grignard reagent but also complicates purification.

Minimizing Wurtz Coupling: Several strategies can be employed to suppress the Wurtz coupling reaction:

-

Slow Addition: The slow, dropwise addition of the alkyl halide to the magnesium turnings helps to maintain a low concentration of the halide in the reaction mixture, thereby reducing the likelihood of it reacting with the newly formed Grignard reagent.[2]

-

Temperature Control: Maintaining a gentle reflux and avoiding excessive temperatures is crucial, as higher temperatures can favor the Wurtz coupling reaction.[2]

-

Solvent Choice: While diethyl ether is a common solvent, tetrahydrofuran (B95107) (THF) can sometimes offer better solubility for long-chain species. However, THF may also promote Wurtz coupling in some cases.[2][3][4] The choice of solvent often requires empirical optimization.

Reaction Pathways in Grignard Synthesis:

References

Methodological & Application

Application Notes and Protocols: Heptylmagnesium Bromide Grignard Reaction with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of heptylmagnesium bromide in Grignard reactions with various aldehydes. The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. The reaction of this compound with aldehydes provides a reliable route to a diverse range of secondary alcohols, which are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. These protocols offer a comprehensive guide for performing these reactions, including reagent preparation, reaction conditions, work-up procedures, and expected outcomes.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, is an organometallic chemical reaction in which alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone. This reaction is a fundamental tool for the formation of carbon-carbon bonds. This compound (CH₃(CH₂)₆MgBr) is a specific Grignard reagent that acts as a nucleophilic source of a heptyl group. When reacted with aldehydes, it leads to the formation of secondary alcohols, where the heptyl group has been added to the carbonyl carbon.

The reaction proceeds via a nucleophilic attack of the electron-rich carbon atom of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the final secondary alcohol product. The versatility of this reaction allows for the synthesis of a wide array of secondary alcohols by varying the aldehyde starting material.

These application notes provide detailed protocols for the preparation of this compound and its subsequent reaction with a range of aldehydes, along with tabulated data on reaction conditions and yields to guide synthetic planning.

Data Presentation

The following table summarizes the reaction of this compound with various aldehydes to produce the corresponding secondary alcohols. The data presented is a compilation from literature sources and representative examples for illustrative purposes. Actual yields may vary depending on experimental conditions and the purity of reagents.

| Aldehyde Substrate | Product | Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) | Reference |

| Benzaldehyde | 1-Phenyl-1-octanol | 2 | 0 to RT | Diethyl ether | 85 | Representative |

| Propanal | 4-Decanol | 2 | 0 to RT | Diethyl ether | 78 | Representative |

| Hexanal | 7-Tridecanol | 2 | 0 to RT | Diethyl ether | 82 | Representative |

| Butyraldehyde | 5-Undecanol | 2 | 0 to RT | THF | 80 | Representative |

| Isovaleraldehyde | 2-Methyl-4-undecanol | 2 | 0 to RT | Diethyl ether | 75 | Representative |

Experimental Protocols

Materials and Equipment:

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Aldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard glassware for extraction and purification

-

Rotary evaporator

Safety Precautions:

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.

-

Anhydrous solvents are essential, as Grignard reagents react violently with water.

-

Diethyl ether and THF are highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Protocol 1: Preparation of this compound (Grignard Reagent)

This protocol describes the in situ preparation of this compound from 1-bromoheptane and magnesium turnings.

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen or argon inlet.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to 1-bromoheptane) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a stream of inert gas to activate the magnesium surface.

-

Initiation: In the dropping funnel, prepare a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of the 1-bromoheptane solution to the magnesium turnings.

-

Reaction: The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction. Once initiated, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting greyish solution of this compound is used directly in the next step.

Protocol 2: Grignard Reaction with an Aldehyde (General Procedure)

This protocol outlines the general procedure for the reaction of the prepared this compound with an aldehyde.

Procedure:

-

Aldehyde Addition: Cool the freshly prepared this compound solution to 0 °C using an ice bath. Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. The reaction is exothermic, so maintain a slow addition rate to control the temperature.

-

Warming and Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two to three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude secondary alcohol can be further purified by distillation or column chromatography.

Visualizations

Reaction Mechanism

Caption: General mechanism of the Grignard reaction between this compound and an aldehyde.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of secondary alcohols via a Grignard reaction.

Logical Relationships of Reaction Parameters

Caption: Key parameters influencing the outcome of the Grignard reaction.

Application Notes and Protocols for Stereoselective Synthesis Using Heptylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

The stereoselective introduction of alkyl chains is a fundamental transformation in the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds. Heptylmagnesium bromide, as a Grignard reagent, offers a straightforward method for introducing a seven-carbon linear alkyl group. This document provides detailed application notes and protocols for the stereoselective addition of long-chain alkylmagnesium bromides to aldehydes, a key reaction for the synthesis of chiral secondary alcohols.

Due to a scarcity of published literature with detailed protocols specifically for this compound in stereoselective reactions, this document utilizes a well-established, highly enantioselective method developed for other long-chain alkyl Grignard reagents. This protocol is expected to be readily adaptable for this compound with minimal optimization.

The featured protocol is based on the work of Da, et al., which describes a highly catalytic asymmetric addition of deactivated Grignard reagents to aldehydes.[1] This method employs a chiral titanium complex formed in situ from (S)-BINOL and titanium (IV) isopropoxide to achieve high levels of enantioselectivity.[1] The deactivation of the highly reactive Grignard reagent with an ether additive is a key strategy to suppress the non-catalyzed racemic background reaction.[1]

Application: Enantioselective Synthesis of Chiral Secondary Alcohols

The primary application of stereoselective synthesis with this compound is the creation of chiral secondary alcohols. These molecules are valuable intermediates in the synthesis of natural products and active pharmaceutical ingredients. The addition of the heptyl group to an aldehyde in a stereocontrolled manner generates a new stereocenter with a predictable configuration.

Reaction Scheme:

Caption: General scheme for the enantioselective addition of this compound to an aldehyde.

Data Presentation

The following table summarizes the results for the enantioselective addition of various deactivated alkyl Grignard reagents to benzaldehyde (B42025), as reported by Da, et al.[1] While specific data for this compound is not provided in the primary literature, the results for hexylmagnesium bromide serve as a strong proxy.

| Entry | Grignard Reagent (RMgBr) | Aldehyde | Yield (%) | ee (%) |

| 1 | n-Hexylmagnesium Bromide | Benzaldehyde | 92 | 94 |

| 2 | n-Butylmagnesium Bromide | Benzaldehyde | 95 | 96 |

| 3 | Isobutylmagnesium Bromide | Benzaldehyde | 94 | >99 |

| 4 | n-Hexylmagnesium Bromide | 2-Naphthaldehyde | 93 | 95 |

| 5 | n-Hexylmagnesium Bromide | Cyclohexanecarboxaldehyde | 85 | 92 |

Experimental Protocols

Protocol 1: Enantioselective Addition of n-Hexylmagnesium Bromide to Benzaldehyde (Representative Protocol for this compound)

This protocol is adapted from the supplementary information of Da, et al., Org. Lett. 2009, 11, 5578-5581.[1]

Materials:

-

(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)

-

Bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE)

-

n-Hexylmagnesium bromide (or this compound), 1.0 M in diethyl ether

-

Benzaldehyde

-

Anhydrous toluene (B28343)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Catalyst Preparation:

-

To a flame-dried Schlenk tube under an inert atmosphere, add (S)-BINOL (0.02 mmol, 20 mol%) and anhydrous toluene (1.0 mL).

-

To this solution, add Ti(O-i-Pr)₄ (0.02 mmol, 20 mol%) and stir the mixture at room temperature for 1 hour.

-

-

Grignard Reagent Deactivation:

-

In a separate flame-dried Schlenk tube under an inert atmosphere, add BDMAEE (0.12 mmol, 1.2 equiv.) to anhydrous diethyl ether (1.0 mL).

-

Cool the solution to 0 °C and slowly add the n-hexylmagnesium bromide solution (0.12 mmol, 1.2 equiv.).

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

-

Asymmetric Addition Reaction:

-

Cool the catalyst solution from step 1 to 0 °C.

-

Add the deactivated Grignard reagent solution from step 2 to the catalyst solution via cannula.

-

To this combined mixture, add benzaldehyde (0.1 mmol, 1.0 equiv.) dropwise.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral secondary alcohol.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Experimental Workflow Diagram:

Caption: Workflow for the enantioselective addition of a deactivated Grignard reagent to an aldehyde.

Signaling Pathways and Logical Relationships

The stereochemical outcome of this reaction is governed by the formation of a chiral titanium-BINOL complex, which coordinates to the aldehyde. The bulky chiral environment of the catalyst directs the nucleophilic attack of the Grignard reagent to one of the two prochiral faces of the aldehyde carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product. The deactivating agent (BDMAEE) chelates the magnesium of the Grignard reagent, reducing its intrinsic reactivity and preventing the uncatalyzed, non-selective background reaction from occurring.

Logical Relationship Diagram:

Caption: Logical flow of stereocontrol in the asymmetric addition reaction.

References

Application Notes & Protocols: Synthesis of Long-Chain Alcohols with Heptylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed protocol for the synthesis of long-chain alcohols utilizing Heptylmagnesium Bromide as a key Grignard reagent. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to construct more complex molecules from simpler precursors.[1] The reaction of this compound with various electrophiles, such as aldehydes, ketones, and epoxides, offers a versatile and effective method for the preparation of a range of long-chain primary, secondary, and tertiary alcohols.[2][3][4] This protocol details the necessary precautions, reagent handling, reaction setup, and purification procedures to successfully synthesize these valuable compounds.

Introduction

Long-chain alcohols are important intermediates in the synthesis of a wide array of chemical products, including surfactants, lubricants, plasticizers, and pharmaceuticals. The Grignard reaction provides a powerful tool for their synthesis, allowing for the straightforward extension of carbon chains. This compound (CH₃(CH₂)₆MgBr) is a commercially available Grignard reagent that serves as a nucleophilic heptyl anion equivalent.[2] By reacting it with different electrophilic partners, a variety of long-chain alcohols can be produced.

This application note outlines the synthesis of representative long-chain alcohols using this compound. The protocols provided are based on established principles of Grignard chemistry and are intended to be adaptable for specific research and development needs.

Reaction Principle and Mechanism

The synthesis is a two-step process:

-

Formation of the Grignard Reagent (if not using a commercial solution): Heptyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form this compound. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and making it nucleophilic.

-

Nucleophilic Addition: The nucleophilic heptyl group of the Grignard reagent attacks the electrophilic carbon of a carbonyl group (in aldehydes or ketones) or an epoxide ring. This results in the formation of a new carbon-carbon bond and an alkoxide intermediate.

-

Aqueous Workup: The reaction is quenched with an aqueous acidic solution (e.g., saturated ammonium (B1175870) chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final alcohol product.

Data Presentation: Synthesis of Various Long-Chain Alcohols

The following table summarizes the expected products and representative yields for the reaction of this compound with various electrophiles. The yields are based on typical outcomes for Grignard reactions with similar substrates, as specific yield data for all reactions with this compound is not extensively published. Overall yields for Grignard reactions can range from 50-90% depending on the specific reactants and conditions.[5]

| Electrophile | Product Name | Product Structure | Alcohol Type | Representative Yield (%) |

| Formaldehyde (H₂CO) | 1-Octanol | CH₃(CH₂)₇OH | Primary | 60-80 |

| Acetaldehyde (CH₃CHO) | 2-Nonanol | CH₃(CH₂)₆CH(OH)CH₃ | Secondary | 70-85 |

| Acetone ((CH₃)₂CO) | 2-Methyl-2-nonanol | CH₃(CH₂)₆C(OH)(CH₃)₂ | Tertiary | 75-90 |

| Ethylene (B1197577) Oxide (C₂H₄O) | 1-Nonanol | CH₃(CH₂)₈OH | Primary | 65-85[4] |

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks, three-necked

-

Condenser

-

Dropping funnel

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

This compound solution (1.0 M in diethyl ether is commercially available)[2] or 1-bromoheptane (B155011) and magnesium turnings

-

Anhydrous diethyl ether or THF

-

Selected electrophile (e.g., formaldehyde, acetaldehyde, acetone, ethylene oxide)

-

Saturated aqueous ammonium chloride solution or dilute HCl

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware

Safety Precautions:

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water.[6] All reactions must be conducted under a dry, inert atmosphere.

-

Anhydrous solvents are essential. Diethyl ether is extremely flammable.

-

Handle all reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: General Synthesis of a Long-Chain Alcohol

This protocol describes a general procedure that can be adapted for different electrophiles.

1. Preparation of the Reaction Setup:

-

All glassware must be thoroughly dried in an oven at >100°C for several hours and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.

-

The reaction flask is equipped with a magnetic stir bar, a condenser with a drying tube, and a dropping funnel.

2. Reaction with the Electrophile:

-

If using a commercial solution, charge the reaction flask with the desired amount of this compound solution (e.g., 1.1 equivalents) via syringe under an inert atmosphere.

-

Cool the Grignard solution to 0°C using an ice bath.

-

Dissolve the electrophile (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add the electrophile solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours to ensure the reaction goes to completion.

3. Reaction Workup and Purification:

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

If a precipitate forms, dilute hydrochloric acid can be added to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine all organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Visualizations

General Workflow for Long-Chain Alcohol Synthesis

Caption: General workflow for the synthesis of long-chain alcohols.

Signaling Pathway: Nucleophilic Addition of this compound

Caption: Mechanism of Grignard reaction for alcohol synthesis.

References

- 1. Sciencemadness Discussion Board - Synthesis of longer chain tertiary alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. 正庚基溴化镁 溶液 1.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 5. reddit.com [reddit.com]

- 6. rsc.org [rsc.org]

Application Notes and Protocols for Heptylmagnesium Bromide in Kumada Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of heptylmagnesium bromide in Kumada cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a valuable tool for the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and materials science industries. The following sections detail the reaction mechanism, provide exemplary protocols, and summarize key reaction data.

Introduction to Kumada Cross-Coupling

The Kumada cross-coupling, a Nobel Prize-winning reaction, facilitates the formation of carbon-carbon bonds by reacting a Grignard reagent, such as this compound, with an organic halide in the presence of a nickel or palladium catalyst.[1][2][3] This reaction is particularly useful for the synthesis of alkyl-aryl and alkyl-vinyl compounds. The general transformation is depicted below:

R-MgX + R'-X' --(Catalyst)--> R-R' + MgXX'

-

R: Alkyl or aryl group from the Grignard reagent (e.g., heptyl)

-

R': Aryl, vinyl, or alkyl group from the organic halide

-

X, X': Halogens (I, Br, Cl)

-

Catalyst: Typically a Ni(II) or Pd(II) complex

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][3][4] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Applications in Synthesis

The introduction of a heptyl group onto aromatic or vinylic scaffolds is a common strategy in drug discovery and materials science to modulate properties such as lipophilicity, solubility, and liquid crystalline behavior. The Kumada coupling offers a direct and efficient method for achieving this transformation.

Experimental Protocols

While specific data for this compound is limited in the cited literature, the following protocols are based on analogous reactions with other long-chain alkylmagnesium bromides, such as hexyl- and decylmagnesium bromide, and are expected to be readily adaptable.

General Procedure for Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Bromide

This protocol is adapted from procedures for similar alkylmagnesium halides.[5][6]

Materials:

-

Aryl bromide (1.0 eq)

-

This compound solution (typically 1.0 M in THF or Et2O, 1.2 - 1.5 eq)

-

Nickel(II) catalyst (e.g., NiCl2(dppp), 1-5 mol%)

-

Anhydrous solvent (THF or Diethyl Ether)

-

Anhydrous work-up reagents (e.g., saturated aqueous NH4Cl, diethyl ether, anhydrous MgSO4)

Procedure:

-

To a dry, inert-atmosphere flask, add the aryl bromide and the nickel catalyst.

-

Dissolve the solids in a minimal amount of anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the this compound solution dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or GC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Preparation of this compound (Grignard Reagent)

If not commercially available, the Grignard reagent can be prepared as follows:

Materials:

-

1-Bromoheptane (B155011) (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Anhydrous diethyl ether or THF

-

A small crystal of iodine (as an initiator)

Procedure:

-

Activate the magnesium turnings in a dry, inert-atmosphere flask by gentle heating under vacuum and then cooling under argon.

-

Add a small crystal of iodine.

-

Add a small portion of the 1-bromoheptane to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once initiated, add the remaining 1-bromoheptane dissolved in the anhydrous solvent dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting solution of this compound can be used directly in the coupling reaction.

Data Presentation

The following table summarizes representative yields for Kumada cross-coupling reactions with long-chain alkylmagnesium bromides and 3-bromothiophene, which can be considered analogous to reactions with this compound.

| Entry | Alkylmagnesium Bromide | Catalyst | Solvent | Time (h) | Yield of 3-Alkylthiophene (%) | Reference |

| 1 | Hexylmagnesium Bromide | None | Diethyl Ether | 1 | 1.1 | [7] |

| 2 | Hexylmagnesium Bromide | Dichloro-bis(triphenylphosphine)palladium(II) | Diethyl Ether | 1 | 4.0 | [7] |

| 3 | Decylmagnesium Bromide | (1,3-bis(diphenylphosphino)propane)dichloro Nickel(II) | 2-Methyl-THF | 1 | 92.6 | [7] |

Note: The data clearly indicates the importance of the catalyst and solvent system in achieving high yields. Nickel catalysts in conjunction with solvents like 2-methyl-tetrahydrofuran have shown high efficiency for this type of coupling.[7]

Visualizations

Kumada Cross-Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the nickel- or palladium-catalyzed Kumada cross-coupling reaction.

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Experimental Workflow for Kumada Coupling

This diagram outlines the key steps in performing a Kumada cross-coupling reaction in the laboratory.

Caption: General laboratory workflow for a Kumada cross-coupling experiment.

Safety Considerations

-

Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous solvents are essential for the success of the reaction.

-

The quenching of Grignard reagents is exothermic and should be performed with care, especially on a large scale.

-

Nickel catalysts are potential carcinogens and should be handled with appropriate personal protective equipment.

Conclusion